(2-Amino-5-bromophenyl)methanol
Overview
Description
(2-Amino-5-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reduction of 2-Amino-5-bromobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of (2-Amino-5-bromophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-Amino-5-bromobenzaldehyde using oxidizing agents like manganese dioxide (MnO2) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-Amino-5-bromobenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: MnO2 in dichloromethane (CH2Cl2) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed:
Oxidation: 2-Amino-5-bromobenzaldehyde.
Reduction: 2-Amino-5-bromobenzyl alcohol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-bromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
- (2-Amino-4-bromophenyl)methanol
- (2-Amino-5-chlorophenyl)methanol
- (2-Amino-5-fluorophenyl)methanol
Comparison: (2-Amino-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom is larger and more polarizable, which can affect the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
(2-amino-5-bromophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305646 | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-12-3 | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-5-bromophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Amino-5-bromophenyl)methanol in the synthesis of 6-aryl-2-ferrocenyl quinolines?
A1: this compound serves as a crucial building block in the one-pot synthesis of 6-aryl-2-ferrocenyl quinolines. [] This synthetic method employs a PPh3-cyclometalated iridium(III) benzo[h]quinoline hydride 1/Pd(OAc)2-cocatalyzed three-component α-alkylation/Suzuki reaction. In this reaction, this compound, along with acetylferrocene and arylboronic acids, undergoes a series of transformations to yield the desired 6-aryl-2-ferrocenyl quinoline products. []
Q2: How does the presence of this compound contribute to the overall efficiency of the reaction?
A2: The structure of this compound allows it to participate in both the α-alkylation and Suzuki coupling steps of the reaction. The presence of the bromine atom facilitates the Suzuki coupling with arylboronic acids, leading to the formation of the desired biaryl moiety in the final product. [] This streamlined approach eliminates the need for isolating intermediates, contributing to the overall efficiency and practicality of the synthetic method.
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